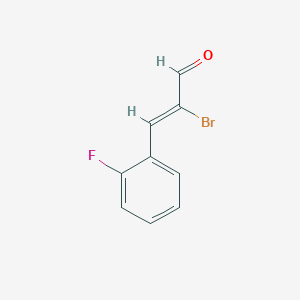
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is an organic compound that features a bromine atom and a fluorophenyl group attached to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a brominating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination of the acrylaldehyde moiety .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of a solvent system, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Bromo-3-(2-fluorophenyl)acrylic acid.
Reduction: 2-Bromo-3-(2-fluorophenyl)propanol.
Substitution: 2-Amino-3-(2-fluorophenyl)acrylaldehyde (when reacted with an amine).
科学的研究の応用
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorophenyl groups may also contribute to the compound’s reactivity and specificity in biological systems .
類似化合物との比較
Similar Compounds
2-Fluorobenzaldehyde: Lacks the bromine atom and acrylaldehyde moiety.
3-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the acrylaldehyde group.
2-Bromo-3-(2-chlorophenyl)acrylaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6BrFO |
|---|---|
分子量 |
229.05 g/mol |
IUPAC名 |
(Z)-2-bromo-3-(2-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChIキー |
OAHMEDVZELGRCS-YVMONPNESA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)F |
正規SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


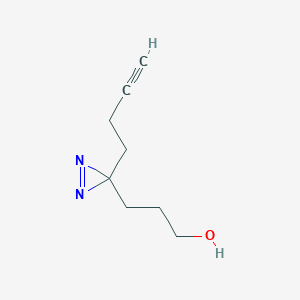
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)

![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
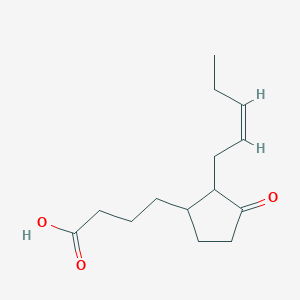
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
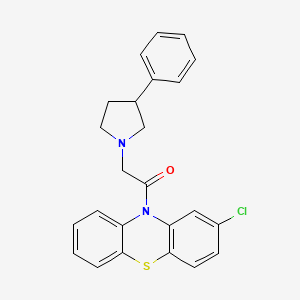
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
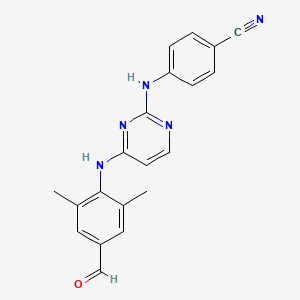
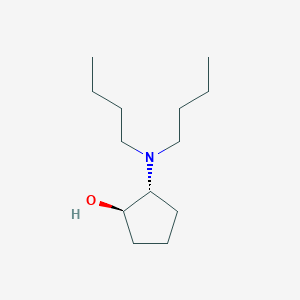
![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)
